N-(3-acetamidophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide
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Description
N-(3-acetamidophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Synthesis for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the chemical compound , has been reported as selective ligands of the translocator protein (18 kDa), with specific focus on the synthesis and application of DPA-714 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). This research demonstrates the compound's utility in developing diagnostic tools for neurological conditions.
Antimicrobial Activity
Research on N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which share a core structure with the compound , has explored their synthesis and antimicrobial activities. These studies have highlighted the potential of these compounds in creating new antimicrobial agents (Rahmouni et al., 2014). The findings indicate the compound's relevance in addressing drug-resistant microbial infections.
In Vitro Cytotoxic Activity
Derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide have been synthesized and tested for anticancer activity on various cancer cell lines, revealing some compounds with appreciable cancer cell growth inhibition. This underscores the potential of such compounds in developing new anticancer therapies (Al-Sanea et al., 2020).
Antioxidant Activity
Studies on coordination complexes constructed from pyrazole-acetamide derivatives have examined their antioxidant activity, revealing significant antioxidant properties. This research suggests potential applications in developing therapeutic agents targeting oxidative stress-related diseases (Chkirate et al., 2019).
Chemoselective Synthesis
Research into chemoselective acetylation of aminophenols using immobilized lipase for synthesizing intermediates like N-(2-hydroxyphenyl)acetamide highlights the utility of related compounds in synthesizing antimalarial drugs. This showcases the compound's role in facilitating the synthesis of medically significant molecules (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-12-9-13(2)27(25-12)21-22-15(4)14(3)20(30)26(21)11-19(29)24-18-8-6-7-17(10-18)23-16(5)28/h6-10H,11H2,1-5H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSELGYRXMPLIEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=CC=CC(=C3)NC(=O)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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